Ethenoadenylyl imidodiphosphate

Description

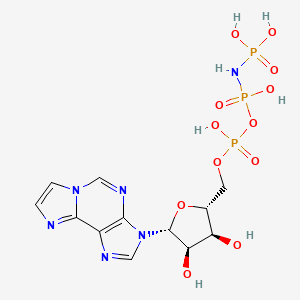

Adenylyl imidodiphosphate (AMP-PNP), sometimes referred to as "Ethenoadenylyl imidodiphosphate" in older literature, is a non-hydrolyzable adenosine triphosphate (ATP) analog. Its structure replaces the terminal oxygen bridge (β,γ-P-O-P) of ATP with an imidodiphosphate group (P-N-P), rendering it resistant to enzymatic hydrolysis . This property makes AMP-PNP invaluable in studying ATP-dependent processes, such as enzyme mechanisms, protein conformational changes, and nucleotide-binding interactions, without interference from hydrolysis .

AMP-PNP was first synthesized by Yount et al. (1971) and has since become a cornerstone in structural and biochemical studies. It mimics ATP in binding to kinases, ATPases, and helicases but stabilizes transient enzymatic states due to its non-cleavable bond .

Properties

CAS No. |

78368-53-3 |

|---|---|

Molecular Formula |

C12H17N6O12P3 |

Molecular Weight |

530.22 g/mol |

IUPAC Name |

[[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid |

InChI |

InChI=1S/C12H17N6O12P3/c19-8-6(3-28-33(26,27)30-32(24,25)16-31(21,22)23)29-12(9(8)20)18-5-14-7-10-13-1-2-17(10)4-15-11(7)18/h1-2,4-6,8-9,12,19-20H,3H2,(H,26,27)(H4,16,21,22,23,24,25)/t6-,8-,9-,12-/m1/s1 |

InChI Key |

RQUIQSICXGYQBT-WOUKDFQISA-N |

SMILES |

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O |

Isomeric SMILES |

C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O |

Canonical SMILES |

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O |

Other CAS No. |

78368-53-3 |

Synonyms |

1,N(6)-etheno-imido ATP epsilon-AMPPNP ethenoadenylyl imidodiphosphate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

AMP-PNP belongs to a class of ATP analogs modified at the phosphate backbone. Key analogs include:

Enzyme Inhibition and Binding Efficiency

- H+-PPase Inhibition: Imidodiphosphate (IDP) inhibits vacuolar H+-PPase with an apparent inhibition constant ($Ki$) of 12 µM, weaker than aminomethylenediphosphonate ($Ki = 1.8$ µM) but stronger than methylenediphosphonate ($K_i = 68$ µM) .

- ATPase/Helicase Binding : AMP-PNP binds to DDX1 helicase with a dissociation constant ($K_d$) of 53 nM, comparable to ATP’s affinity but without hydrolysis-induced dissociation .

- Kinase Studies : AMP-PNP stabilizes the ATP-binding pocket in human DNA topoisomerase IIα (htIIα), enabling structural insights into catalytic inhibition .

Stability and Resistance to Degradation

- AMP-PNP is stable at neutral pH and −20°C for months, unlike ATPγS, which undergoes slow hydrolysis .

- The imidodiphosphate group in AMP-PNP confers resistance to phosphatases (e.g., alkaline phosphatase), whereas methylenediphosphonate analogs (e.g., AMP-PCP) are less stable in alkaline conditions .

Key Research Findings

Unique Advantages of AMP-PNP

- Non-Hydrolyzable Nature: Unlike ATP, AMP-PNP traps enzymes like myosin ATPase in pre-hydrolysis states, enabling cryo-EM and X-ray crystallography studies .

- Substrate Mimicry: AMP-PNP’s P-N-P linkage closely mimics the charge and geometry of ATP’s P-O-P, making it superior to bulkier analogs (e.g., boranophosphates) in binding assays .

Limitations Compared to Other Analogs

- Poor Cellular Permeability: AMP-PNP cannot cross cell membranes, limiting its use in live-cell studies compared to membrane-permeable analogs like ATPγS .

- Context-Dependent Effects : In eukaryotic translation, AMP-PNP fails to inhibit ATP-dependent mRNA scanning, unlike AMP-PCP, suggesting nuanced roles of the β,γ-phosphate group .

Data Tables

Table 1: Inhibition Constants ($K_i$) of PPi Analogs on V-PPase

| Compound | $K_i$ (µM) | Relative Potency |

|---|---|---|

| Aminomethylenediphosphonate | 1.8 | Most potent |

| Hydroxymethylenediphosphonate | 5.7 | Moderate |

| Imidodiphosphate (IDP) | 12 | Intermediate |

| Methylenediphosphonate | 68 | Weak |

Table 2: Binding Affinities of ATP Analogs

| Enzyme/Protein | AMP-PNP $K_d$ | ATP $K_d$ | ATPγS $K_d$ |

|---|---|---|---|

| DDX1 Helicase | 53 nM | ~10 nM | 45 nM |

| Drosophila JNK | 8 µM | 5 µM | N/A |

| Human Topoisomerase IIα | 2.1 µM | 1.5 µM | N/A |

Data compiled from

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.